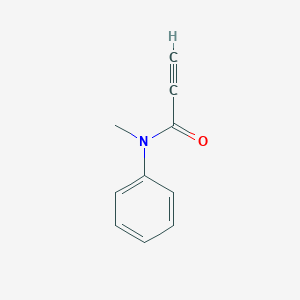

N-Methyl-N-phenylpropiolamide

Description

Structure

3D Structure

Properties

CAS No. |

15249-31-7 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

N-methyl-N-phenylprop-2-ynamide |

InChI |

InChI=1S/C10H9NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h1,4-8H,2H3 |

InChI Key |

KSFNDWMJJAZGEV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N Phenylpropiolamide and Its Analogs

Direct Synthetic Approaches to N-Methyl-N-phenylpropiolamide

The direct synthesis of this compound can be approached through the coupling of a propiolic acid derivative with N-methylaniline. The most common methods involve the activation of propiolic acid or the use of a more reactive propioloyl chloride.

One of the most straightforward methods for forming the amide bond is the reaction between an acyl chloride and a secondary amine. chemguide.co.uk In the case of this compound, this would involve the reaction of propioloyl chloride with N-methylaniline. This reaction is typically rapid and proceeds at room temperature in an aprotic solvent in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct. chemguide.co.ukfishersci.co.uk The reaction between ethanoyl chloride and ethylamine, a similar reaction, is known to be violent with a cold concentrated solution of the amine, producing a mixture of the N-substituted amide and the amine hydrochloride salt. chemguide.co.uk

Alternatively, direct amidation of propiolic acid with N-methylaniline can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack of the amine. Common coupling agents used in amide synthesis include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. hepatochem.comnih.gov Boronic acids have also been explored as promoters for the direct amidation of carboxylic acids, particularly with poorly nucleophilic amines like anilines. researchgate.net

The synthesis of N-methyl amides can also be achieved through catalytic methods. For instance, a cooperative catalysis system using DABCO and Fe3O4 has been reported for the atom-economic preparation of N-methyl amides from carboxylic acids. nih.gov While this has been demonstrated for a range of acids, its specific application to propiolic acid would require further investigation.

Table 1: General Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC (dicyclohexylcarbodiimide) | HOBt | DCM, DMF | Widely used, but dicyclohexylurea byproduct can be difficult to remove. hepatochem.com |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF | Water-soluble carbodiimide, simplifying byproduct removal. nih.gov |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA | DMF | Highly effective for hindered couplings. nih.gov |

| Boronic Acids | - | Fluorobenzene | Promotes amidation with poorly nucleophilic amines. researchgate.net |

| Propioloyl Chloride | Triethylamine (B128534), Pyridine | DCM, THF | Highly reactive, often used for less reactive amines. chemguide.co.ukfishersci.co.uk |

Preparation of Precursor Molecules for this compound Derivatives

Halogenated N-arylpropiolamides are valuable intermediates. For instance, 3-chloro-N-arylpropiolamides can be synthesized from the corresponding anilines. A general method involves the reaction of an aniline (B41778) with 3-chloropropionyl chloride in a suitable solvent like acetone (B3395972). In one reported synthesis of 3-chloro-N-phenylpropionamide, a mixture of 3-chloropropionyl chloride and acetone was added dropwise to a refluxing solution of aniline in acetone. prepchem.com After refluxing for an hour, the product was isolated by precipitation in acidic water. prepchem.com A similar approach could be adapted for the synthesis of 3-chloro-N-phenylpropiolamide by using 3-chloropropioloyl chloride.

The synthesis of 3-bromo-N-phenylcarbazole has been achieved by dissolving N-phenylcarbazole in a solvent and adding a brominating agent and an oxidant at low temperatures (-20 to 10 °C). google.com This oxidative bromination method boasts high atom utilization and reaction selectivity. google.com While this is for a carbazole (B46965) system, the principle of electrophilic bromination could be applied to N-phenylpropiolamide to introduce a bromine atom at the 3-position.

The synthesis of 3-chloro-N-(3-(diethylamino)phenyl)propionamide is achieved by reacting 3-chloropropionyl chloride with 3-(diethylamino)aniline in the presence of a base. ontosight.ai This further illustrates the general applicability of reacting a halogenated acyl chloride with an aniline derivative to obtain the corresponding N-aryl amide.

Table 2: Examples of Halogenated N-Aryl Amide Synthesis

| Product | Reactants | Solvent | Conditions |

| 3-Chloro-N-phenylpropionamide | Aniline, 3-Chloropropionyl chloride | Acetone | Reflux, 1 hour prepchem.com |

| 3-Bromo-N-phenylcarbazole | N-Phenylcarbazole, Brominating agent, Oxidant | Not specified | -20 to 10 °C google.com |

| 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | 3-(Diethylamino)aniline, 3-Chloropropionyl chloride | Not specified | Presence of a base ontosight.ai |

N-Methoxy-N-methylamides, also known as Weinreb amides, are important intermediates in organic synthesis. Several methods exist for their preparation from carboxylic acids. One convenient method involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide as a coupling agent to convert carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields. nih.gov

Another approach for the synthesis of N-methoxy-N-methyl amides from carboxylic acids is the direct coupling using reagents like EDC in the presence of HOBt and a base. This method is widely applicable to a variety of functionalized carboxylic acids.

For the synthesis of N-methoxy-N-methyl phenylpropiolamide, propiolic acid could be coupled with N,O-dimethylhydroxylamine hydrochloride using a suitable coupling agent. The reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using trichloromethyl chloroformate in the presence of triethylamine has been shown to produce N-methoxy-N-methylamides in excellent yields at room temperature. nih.gov

Table 3: Methods for N-Methoxy-N-methylamide Synthesis from Carboxylic Acids

| Coupling System | Base | Solvent | Key Features |

| 2-Chloro-1-methylpyridinium iodide | Triethylamine | Dichloromethane (B109758) | High yields, proceeds without racemization for chiral acids. nih.gov |

| Trichloromethyl chloroformate / N,O-dimethylhydroxylamine hydrochloride | Triethylamine | Not specified | Excellent yields at room temperature. nih.gov |

| EDC / HOBt | DIPEA | DMF | General method for a wide range of carboxylic acids. |

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reactants.

The solvent plays a crucial role in amide bond formation by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. For the reaction of acyl chlorides with amines, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. fishersci.co.ukreddit.com In some cases, a two-phase system with an aqueous solution of a base is employed. fishersci.co.uk

The choice of solvent can dramatically affect the outcome of the reaction. For example, in the amidation of acid chlorides, dioxane was found to favor the formation of imides, while 1,2-dichloroethane (B1671644) (DCE) promoted the formation of amides. nih.gov This highlights the importance of solvent selection in directing the reaction towards the desired product. The polarity of the solvent can also influence the reaction rate, with more polar solvents potentially accelerating the reaction by stabilizing charged intermediates.

Recent research has focused on the use of greener solvents to replace traditional, more hazardous ones like DMF and NMP. orgsyn.org Water has also been explored as a solvent for amide bond formation, offering environmental benefits. nih.gov

Table 4: Common Solvents for Amide Synthesis

| Solvent | Type | Typical Use |

| Dichloromethane (DCM) | Aprotic | General purpose for many coupling reactions. fishersci.co.uk |

| Tetrahydrofuran (THF) | Aprotic | Used for in situ acyl chloride formation and subsequent amidation. fishersci.co.uk |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Common for peptide couplings, but has environmental concerns. orgsyn.org |

| Acetonitrile | Polar Aprotic | Used in some amidation reactions. reddit.com |

| Water | Protic | Explored as a green alternative. nih.gov |

| Dioxane | Non-polar | Can influence selectivity between amide and imide formation. nih.gov |

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. For the synthesis of this compound from propioloyl chloride and N-methylaniline, the reaction is often carried out at room temperature. fishersci.co.uk However, for less reactive systems or to increase the reaction rate, heating may be necessary. Conversely, for highly reactive starting materials, cooling the reaction mixture, for instance in an ice bath, can help to control the reaction and prevent the formation of side products. prepchem.com In the synthesis of 3-chloro-N-phenylpropionamide, the reactants were added to a refluxing solvent, indicating that elevated temperatures were required to drive the reaction. prepchem.com

The stoichiometry of the reactants is also crucial for achieving high yields. In the reaction of an acyl chloride with an amine, an excess of the amine is sometimes used to act as both a nucleophile and a base to neutralize the HCl formed. chemguide.co.uk Alternatively, an equimolar amount of the amine and acyl chloride can be used in the presence of an external base like triethylamine or pyridine. fishersci.co.uk The use of a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) is also common to ensure complete conversion of the amine. In peptide coupling reactions, the stoichiometry of the coupling agent and any additives must be carefully controlled to optimize the yield and minimize side reactions. nih.gov For instance, in the synthesis of amide derivatives from electron-deficient anilines, using 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt provided the best results. nih.gov

Advanced Reaction Mechanisms and Transformations Involving N Methyl N Phenylpropiolamide

Metal-Catalyzed Cyclization and Coupling Reactions

Palladium has proven to be an exceptionally effective catalyst for initiating cyclization and coupling reactions with N-arylpropiolamide derivatives. These transformations often proceed through domino or cascade sequences, where multiple bond-forming events occur in a single synthetic operation, thereby enhancing molecular complexity in an efficient manner.

Domino reactions catalyzed by palladium are at the forefront of synthetic strategies for constructing highly substituted nitrogen-containing heterocycles from N-arylpropiolamides. These processes are valued for their atom and step economy.

A powerful strategy for the synthesis of complex molecular architectures involves the combination of a Heck cyclization with a Suzuki-Miyaura cross-coupling reaction in a single pot. For substrates structurally similar to N-Methyl-N-phenylpropiolamide, such as N-(2-iodophenyl)propiolamides, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been successfully employed. rsc.org This cascade approach enables the stereoselective synthesis of (E)-3-(diarylmethylene)indolinones. rsc.org The sequence is initiated by an intramolecular Heck reaction, followed by a Suzuki-Miyaura coupling with an arylboronic acid. rsc.org

In a related highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides, the use of endo-5-norbornene-2,3-dimethanol was crucial in preventing the premature transmetalation of the aryl-palladium complex, leading to excellent enantiomeric excess values in the resulting oxindole (B195798) products. rsc.org Although a different substrate, this highlights the potential for developing asymmetric variants of these cascades. A tandem Suzuki polymerization/Heck cyclization reaction has also been developed, demonstrating the versatility of this sequential approach for creating fully ladder-type conjugated polymers. youtube.com

The carbopalladative cyclization of N-arylpropiolamides is a key step in many palladium-catalyzed domino reactions. This process typically begins with the syn-addition of an arylpalladium(II) halide species across the alkyne triple bond of the propiolamide (B17871). researchgate.net This generates a vinylpalladium intermediate, which can then undergo further reactions. The regioselectivity of this addition is a critical factor in determining the final product structure.

For instance, in the synthesis of 3-methyleneindolinones from N-propiolamides and 1,3,4-oxadiazoles, the reaction proceeds through an intermolecular domino carbopalladative cyclization/C-H functionalization sequence. rsc.org This transformation is catalyzed by palladium(II) acetate (B1210297) with triphenylphosphine (B44618) as a ligand. rsc.org The nature of the catalyst, ligands, and reaction conditions can significantly influence the stereochemical outcome (E/Z ratio) of the resulting exocyclic double bond. rsc.org

A proposed mechanism for the formation of disubstituted 3-alkylideneoxindoles involves a tandem indium-mediated reductive radical cyclization followed by a palladium-catalyzed cross-coupling reaction. researchgate.net This again underscores the modularity of these multi-step, single-pot transformations.

A notable example is the synthesis of phenanthridine-6(5H)-ones from N-methyl-N-aryl-2-halobenzamides, which proceeds via an intramolecular C-H bond functionalization catalyzed by palladium nanoparticles. rsc.org This reaction demonstrates excellent tolerance for a wide array of functional groups. rsc.org The mechanism is believed to involve the oxidative addition of the palladium catalyst to the aryl halide, followed by an intramolecular C-H activation/arylation step. A facile palladium-catalyzed nucleophilic substitution/C-H activation/aromatization cascade has also been developed to construct 6-unsubstituted phenanthridines. nih.gov

Furthermore, the palladium-catalyzed C-H functionalization of N-arylpropiolamides with aryliodonium salts provides a selective route to 3-(1-arylmethylene)oxindoles. nih.gov This reaction can proceed even in the absence of a base, highlighting the efficiency of the catalytic system. nih.gov

Table 1: Substrate Scope in Intramolecular Pd-Catalyzed C-H Bond Activation of N-methyl-N-aryl-2-iodobenzamides

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| N-methyl-N-phenyl-2-iodobenzamide | 5-methylphenanthridin-6(5H)-one | 95 | rsc.org |

| N-methyl-N-(p-tolyl)-2-iodobenzamide | 2,5-dimethylphenanthridin-6(5H)-one | 91 | rsc.org |

| N-(4-methoxyphenyl)-N-methyl-2-iodobenzamide | 2-methoxy-5-methylphenanthridin-6(5H)-one | 85 | rsc.org |

| N-(naphthyl)-N-methyl-2-iodobenzamide | 5-methylbenzo[c]phenanthridin-6(5H)-one | 77 | rsc.org |

| N-(2-chlorophenyl)-N-methyl-2-iodobenzamide | 4-chloro-5-methylphenanthridin-6(5H)-one | 70 | rsc.org |

Palladium nanoparticles (PdNPs) have garnered significant attention as highly active and often reusable catalysts for a variety of organic transformations, including those involving this compound analogues. Their high surface-area-to-volume ratio and unique electronic properties contribute to their catalytic efficacy.

Photochemically synthesized palladium-poly(N-vinylpyrrolidone) (Pd-PVP) nanoparticles have been effectively used to catalyze the intramolecular C-H bond functionalization for the synthesis of phenanthridinones. rsc.org These reactions can be carried out in a mixture of water and an organic solvent under an air atmosphere, highlighting the green credentials of this catalytic system. rsc.org The catalyst loading can be moderately low (1-5 mol%), and high yields of the heterocyclic products are achievable. rsc.org

The utility of palladium nanoparticles extends to classic cross-coupling reactions as well. They have been employed in Heck-Mizoroki and Suzuki-Miyaura reactions, often in aqueous media, eliminating the need for organic co-solvents and phosphine (B1218219) ligands. rsc.org This not only simplifies the reaction setup but also aligns with the principles of sustainable chemistry.

While palladium catalysis is more extensively documented for N-arylpropiolamides, rhodium also offers unique catalytic activities for transformations of alkynes. Rhodium-catalyzed reactions often proceed through different mechanistic pathways compared to palladium, providing access to complementary product scaffolds.

Rhodium catalysts are well-known for their ability to mediate [2+2+2] carbocyclization reactions. For instance, the regio- and enantioselective rhodium-catalyzed [2+2+2] carbocyclization of 1,6-enynes with methyl arylpropiolates demonstrates the potential for constructing complex bicyclic systems with high stereocontrol. nih.gov This type of transformation, if applied to a substrate like this compound, could lead to novel polycyclic structures.

Furthermore, rhodium-catalyzed oxidative annulation of aryl-substituted heterocycles (like 2-arylindoles) with alkynes via C-H activation presents another promising avenue. nih.gov A plausible mechanism involves the coordination of a nitrogen atom to the Rh(III) center, followed by ortho-C-H activation to form a five-membered rhodacycle. Subsequent insertion of the alkyne and reductive elimination would yield the annulated product. nih.gov A redox-neutral coupling of phenidones with alkynes has also been achieved using a rhodium(III) catalyst, where the reactivity was enhanced by the addition of palladium acetate. rsc.org

The concept of carborhodation, the addition of a rhodium-carbon bond across a carbon-carbon multiple bond, is central to these transformations. The resulting organorhodium intermediate can then undergo a variety of subsequent reactions, such as intramolecular cyclization or coupling with other reaction partners, leading to a diverse array of products.

Indium-Mediated Reductive Radical Cyclizations

Indium has emerged as a valuable reagent in promoting radical cyclization reactions. In the context of propiolamides, indium-mediated processes facilitate the formation of key heterocyclic structures. Specifically, the reductive radical cyclization of N-phenylpropiolamides using indium has been demonstrated as a viable method for synthesizing 3-methyleneindolinone derivatives. researchgate.net This type of transformation is significant as the 3-methyleneindolinone scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. researchgate.net

The general mechanism for indium-mediated cyclizations of iodoalkynes involves the formation of low-valent indium species that initiate the radical process. nih.gov Depending on the stoichiometry of the indium reagent, the reaction can proceed through different pathways. For instance, a catalytic amount of indium can promote an atom-transfer cyclization, whereas a stoichiometric amount can lead to a reductive cyclization. nih.gov These reactions are often initiated by a single-electron transfer from an indium species. nih.gov

Table 1: Indium-Mediated Cyclization of N-Phenylpropiolamide

| Reactant | Conditions | Product | Significance |

|---|

Copper-Mediated Transformations in Propiolamide Chemistry

Copper is an abundant and less toxic transition metal that catalyzes a wide array of organic transformations due to its rich redox chemistry, involving Cu(I), Cu(II), and Cu(III) oxidation states. nih.govnih.gov In synthetic chemistry, copper catalysis is employed in crucial processes like alkyne-azide cycloadditions ("Click" chemistry) and Glaser-Hay alkyne coupling. nih.gov The versatility of copper extends to C-C and C-heteroatom coupling reactions, often providing an alternative to more expensive metals like palladium. nih.govnih.gov

Copper-catalyzed reactions can proceed through various mechanisms, and the introduction of different ligands can significantly influence the catalytic process, allowing for milder reaction conditions. researchgate.net While stoichiometric amounts of copper salts were used in early cross-coupling reactions, modern methods often employ catalytic systems. researchgate.net These transformations are critical for creating medicinally and biologically relevant molecules. researchgate.net Research has shown that copper can facilitate organometallic transformations that were traditionally catalyzed by heavier metals, opening new avenues for more sustainable chemical synthesis. nih.gov

Radical-Mediated Transformations

Intramolecular Radical Cyclization Pathways

Intramolecular radical cyclizations of propiolamide derivatives provide an efficient route to various nitrogen-containing heterocycles. N-arylpropiolamides, in particular, have been recognized for their utility in forming the oxindole skeleton due to their accessibility and versatility. researchgate.net The cyclization process can be initiated by various means, leading to the formation of highly substituted 3-methyleneindolinones. researchgate.net

These radical cyclizations can be highly selective. For instance, engineered enzymes have been shown to catalyze non-native radical cyclizations to form γ- and δ-lactams with enhanced reactivity and selectivity compared to the free cofactor alone. nih.gov The reaction conditions and the nature of the substrate, including the substituents on the nitrogen and the aromatic ring, play a crucial role in determining the outcome and efficiency of the cyclization. nih.gov

Visible-Light-Induced Radical Cascade Reactions

Visible-light photoredox catalysis has become a powerful tool for initiating radical cascade reactions under mild conditions. These reactions often involve the generation of a radical species that undergoes a series of sequential transformations, such as addition and cyclization, to construct complex molecular architectures. nih.govrsc.org For example, N-arylacrylamides, which are structurally related to propiolamides, can undergo a visible-light-induced radical cascade reaction with alkyl halides to produce oxindoles with C3 quaternary centers in high yields. rsc.org This process is often achieved without the need for a transition metal or a photosensitizer. rsc.org

The mechanism typically involves the photocatalyst absorbing visible light and promoting a single-electron transfer to generate a radical intermediate. This radical can then participate in a cascade that leads to the formation of new C-C and C-P bonds, resulting in complex heterocyclic products like phenanthridines and indolin-2-ones. nih.gov The use of N-amidopyridinium salts as amidyl radical precursors under visible light has also been shown to be an effective strategy for constructing amidated phenanthridines through a radical tandem cyclization. nih.gov

Thiyl Radical Intermediates in Addition Reactions

The addition of thiols to alkynes, known as the thiol-yne reaction, can proceed through either a nucleophilic or a radical-mediated pathway. acs.org The radical-driven reaction is known for its high conversions and tolerance of various functional groups. acs.org Thiyl radicals, generated from thiols, can add across the carbon-carbon triple bond of a propiolamide.

However, the reactivity in these additions is highly dependent on the nature of the electron-withdrawing group conjugated with the alkyne. Research has indicated that the rate of reaction follows the trend of ketone > ester > amide. acs.org In competitive studies, N-phenylpropiolamide demonstrated poorer yields compared to terminal ynones and methyl propiolate, suggesting that the amide group is less activating towards radical addition. acs.org Protein thiyl radicals are significant intermediates in various redox processes, and their reactivity, including intramolecular hydrogen transfer, has been studied through kinetic simulations. nih.gov

Transition-Metal-Free Reactions and Mechanistic Insights

Recent advancements have led to the development of transition-metal-free reactions for the transformation of propiolamides, offering more sustainable and cost-effective synthetic routes. A notable example is the trans-selective semireduction of propiolamides to (E)-cinnamamides using pinacolborane and catalytic potassium tert-butoxide. nih.govnih.gov This method is effective for a range of primary and secondary propiolamides, including N-methyl-3-phenylpropiolamide, and proceeds with excellent stereoselectivity. nih.gov

Mechanistic investigations suggest that the reaction involves the activation of pinacolborane by the base, forming an activated Lewis acid-base complex. nih.gov This complex then delivers a hydride to the α-carbon of the propiolamide, followed by a rapid protonation event that occurs in a trans fashion. nih.govnih.gov

Another significant transition-metal-free transformation is the ipso-halocyclization of N-arylpropynamides. researchgate.net This intramolecular reaction utilizes a hypervalent iodine(III) reagent as a mild oxidant in the presence of an alkali halide to generate valuable halogenated spiro[4.5]trienones in excellent yields at room temperature. researchgate.net These metal-free approaches avoid the use of potentially toxic and expensive transition metals and often utilize readily available and inexpensive reagents. nih.govmdpi.com

Table 2: Transition-Metal-Free Semireduction of Propiolamides

| Substrate | Reagents | Product | Yield | E/Z Ratio |

|---|---|---|---|---|

| N-methyl-3-phenylpropiolamide | Pinacolborane, cat. K_O_tBu | N-methyl-(E)-cinnamamide | 82% | >99:1 |

Data sourced from a study on transition-metal-free semireduction. nih.gov

Stereoselective Semireduction of Propiolamides

The partial reduction, or semireduction, of the alkyne moiety in propiolamides to either a cis or trans alkene is a critical transformation for accessing stereodefined building blocks in organic synthesis. While direct studies on this compound are specific, the principles of stereoselective semireduction of activated alkynes are well-established. Catalytic systems, often employing transition metals like palladium, are pivotal. For analogous systems like allenamides, ligand control has been demonstrated to be a powerful strategy for achieving regiodivergence in semireduction. nih.gov For instance, using a palladium precatalyst, a monodentate ligand such as XPhos can favor 1,2-semireduction to yield allylic amides, whereas a bidentate ligand like BINAP can completely switch the regioselectivity to produce (E)-enamides. nih.gov This ligand-controlled approach underscores the potential for developing highly selective reductions for propiolamides, where the choice of catalyst, ligand, and reaction conditions dictates the stereochemical outcome (Z- or E-alkenamide).

Base-Catalyzed Transformations and Hydride Transfer Mechanisms

Base-catalyzed reactions of propiolamides can lead to a range of transformations, including isomerization, cyclization, and hydrolysis. In some instances, bases can trigger the isomerization of a propargyl group to an allenyl group. researchgate.net The hydrolysis of related N,N-disubstituted amides in the presence of a base often proceeds through a general base-catalyzed mechanism. researchgate.net

Hydride transfer, the movement of a hydrogen atom with two electrons (H⁻), is a fundamental process in reduction reactions. youtube.comyoutube.com Reagents that act as hydride sources, such as sodium borohydride (B1222165) and lithium aluminum hydride, are commonly used to reduce carbonyl groups. khanacademy.org While these are powerful reducing agents, more nuanced hydride transfer mechanisms can be involved in catalytic cycles. A hydride transfer can occur in a single concerted step or through a stepwise process involving sequential transfer of an electron and a proton. nih.govnih.gov In the context of this compound, a base could facilitate a conjugate addition or a cyclization cascade, potentially involving an intermolecular or intramolecular hydride shift, depending on the substrate and reaction conditions. For example, cobalt-catalyzed N-methylation of amides using methanol (B129727) involves the generation of an active cobalt(I) hydride species that participates in the key transformation step. escholarship.org

Hypervalent Iodine(III) Reagent Mediated Cyclizations

Hypervalent iodine(III) reagents, such as phenyliodonium (B1259483) diacetate (PIDA) and (diacetoxyiodo)benzene (B116549), are versatile, metal-free oxidizing agents that can mediate a variety of complex cyclization reactions. nih.govchemrxiv.org For N-arylpropiolamide derivatives, these reagents can trigger cascade reactions to construct complex heterocyclic scaffolds. Research has shown that hypervalent iodine reagents can facilitate iodocyclization of N-arylpropynamides, leading to divergent synthetic pathways that can produce either iodinated quinolin-2-ones or spiro jk-sci.comkiku.dktrienones depending on the reaction conditions and the substitution pattern on the aryl ring. nih.gov

The proposed mechanism often involves the activation of the alkyne by the iodine(III) reagent, followed by an intramolecular nucleophilic attack from the aryl ring or the amide oxygen. This cascade can lead to the formation of highly functionalized polycyclic systems. For instance, PIDA has been used to promote the oxidative cascade cyclization of propargylguanidines to synthesize alkaloid natural products. nih.gov

Table 1: Hypervalent Iodine(III) Mediated Cyclizations of N-Arylpropynamide Derivatives

| Reagent | Substrate Type | Product(s) | Reference |

|---|---|---|---|

| PhI(OAc)₂ (PIDA) | Propargylguanidines | 2-Aminoimidazoles, Kealiinine alkaloids | nih.gov |

| PhI(OCOCF₃)₂ | 2-Sulfonamido-N-phenylpropiolamide | 2-Spiropseudoindoxyl skeleton | nih.gov |

Intramolecular Rearrangements of this compound Scaffolds

The N-aryl amide linkage within the this compound scaffold makes it a candidate for several classes of intramolecular rearrangement reactions, which are powerful tools for skeletal reorganization in organic synthesis.

Radical Smiles Rearrangement in N-Arylpropiolamides

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. Its radical variant has emerged as a potent method for forming C-C or C-heteroatom bonds. nih.govrsc.org A notable advancement is the development of a radical Smiles rearrangement of N-arylpropiolamides that proceeds without the need for external radical initiators or pre-functionalized starting materials. researchgate.net This transformation involves a 1,4-aryl migration from the nitrogen atom to the alkyne's β-carbon, triggered under electrochemical conditions. The use of an ionic liquid, [DBU][HOAc], as both a hydrogen-bonding donor and a supporting electrolyte is crucial for this process. researchgate.net The radical nature of the mechanism is distinct from the traditional polar pathway and significantly expands the scope and utility of this rearrangement for creating complex molecular architectures. youtube.com

Analogous Rearrangements in N,N-Disubstituted Aromatic Amide Systems (e.g., Newman-Kwart Rearrangement)

The Newman-Kwart rearrangement (NKR) serves as a classic and highly useful analogy for intramolecular aryl migration in systems related to this compound. The NKR involves the thermal intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is a cornerstone for synthesizing thiophenols from phenols. jk-sci.com

The mechanism is generally considered to be a concerted, intramolecular process that proceeds through a four-membered cyclic transition state. jk-sci.comwikipedia.org The primary driving force for this rearrangement is the thermodynamic favorability of forming a stable carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S). organic-chemistry.orgchem-station.com

Table 2: Comparison of Thermal and Catalytic Newman-Kwart Rearrangement

| Condition | Temperature | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Thermal | 200–300 °C | None | High activation energy; often requires harsh conditions. | wikipedia.orgchem-station.com |

| Palladium-Catalyzed | ~100 °C | Pd(t-Bu₃P)₂ | Milder conditions; proceeds via a complex multistep mechanism. | wikipedia.orgchem-station.com |

| Photoredox Catalysis | Ambient | Organic Photoredox Catalyst | Room temperature reaction; tolerates a wide range of functional groups. | chem-station.com |

This rearrangement highlights how a change in atomic connectivity within an N,N-disubstituted aromatic system can be predictably controlled, providing a conceptual parallel to potential rearrangements within the this compound framework.

Stereochemical Control and Selectivity in N Methyl N Phenylpropiolamide Reactions

Control of E/Z Stereoisomerism in Product Formation

E/Z isomerism, a form of stereoisomerism, occurs in compounds with restricted rotation around a double bond, such as alkenes. studymind.co.uk The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) depends on the priority of the substituent groups on each carbon of the double bond. youtube.comyoutube.com If the highest priority groups are on the same side, it is the Z-isomer; if they are on opposite sides, it is the E-isomer. youtube.com This stereochemical outcome is not arbitrary and can often be controlled by reaction conditions.

A notable example is the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides, the class of compounds to which N-Methyl-N-phenylpropiolamide belongs. nih.gov This reaction yields 3-(monosubstituted methylene)oxindoles, and the stereoselectivity of the resulting exocyclic double bond can be controlled by adjusting the reaction temperature. nih.gov Research has shown that at lower temperatures, the reaction favors the formation of the thermodynamically more stable Z-isomer, while higher temperatures lead to the E-isomer. nih.govresearchgate.net This temperature dependence suggests that the reaction pathway can be directed to selectively produce either the (E)- or (Z)-3-methyleneoxindoles. nih.gov

Table 1: Effect of Temperature on E/Z Selectivity in Intramolecular Hydroarylation of an N-arylpropiolamide This table illustrates the principle of temperature control on a representative N-arylpropiolamide substrate as described in the literature.

| Entry | Temperature (°C) | Product(s) | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | (Z)-3-Methyleneoxindole | >99:1 (Z) | 94 |

| 2 | 110 | (E)- and (Z)-3-Methyleneoxindole | 65:35 | 95 |

| 3 | 140 | (E)-3-Methyleneoxindole | >99:1 (E) | 92 |

Diastereoselective Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. This is particularly important when creating new stereocenters in a molecule that already contains one or more. Ynamides, including this compound, participate in various transformations where high levels of diastereoselectivity are achieved.

One such transformation is the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols. nih.gov This method produces trans-3,4-diaryldihydrocoumarins with high diastereoselectivity. nih.gov The reaction proceeds in a way that the substituents on the newly formed stereocenters at the C3 and C4 positions are oriented in a trans configuration exclusively. nih.gov This high level of control is a key feature of the reaction, providing a direct route to this specific diastereomer. nih.gov

Similarly, in metal-catalyzed [3+2] cycloadditions, this compound can react with azomethine imines with high stereoselectivity. osi.lv For instance, the reaction between an N1-Benzylbenzoylhydrazide-derived azomethine imine and a terminal alkyne results in pyrazolines with a diastereomeric ratio greater than 95:5. osi.lv This indicates a strong facial bias in the approach of the reactants, leading to the predominant formation of a single diastereomer.

Table 2: Example of Diastereoselective Annulation of Ynamides This table shows a representative reaction demonstrating high diastereoselectivity for the ynamide functional group.

| Ynamide Reactant | Second Reactant | Product | Diastereoselectivity | Yield (%) |

|---|---|---|---|---|

| N-(4-methoxyphenyl)-N-phenylethynyl-4-methylbenzenesulfonamide | 2-(Hydroxymethyl)-4-methylphenol | trans-3-(4-methoxyphenyl)-4-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.govrsc.orgoxazin-2-one | >20:1 dr (trans) | 85 |

Regioselective Outcomes in Cascade Reactions

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, are powerful tools for building molecular complexity efficiently. The success of such reactions often hinges on controlling regioselectivity—the preferential formation of one constitutional isomer over another.

In the context of this compound, cycloaddition reactions provide clear examples of regiochemical control. A copper(I)-catalyzed [3+2] cycloaddition of an azomethine imine with this compound proceeds with high regioselectivity. osi.lv The catalyst orchestrates the orientation of the dipole (the azomethine imine) and the dipolarophile (the ynamide), ensuring that the addition occurs in a specific direction to yield a single regioisomeric pyrazoline product. osi.lv

Another strategy involves rhodium(II)-catalyzed cascade annulations, where the outcome can be controlled by the substituents on the reacting partners. nih.govnih.gov In reactions of β-enaminones with N-sulfonyl triazoles, an α-imino rhodium carbene intermediate is formed. nih.govnih.gov The subsequent intramolecular cyclization pathway, and thus the final heterocyclic product (imidazole or pyrrole), is dictated by the nature of the substituent on the enaminone's amino group. nih.govnih.gov A methyl group directs the reaction towards one regioisomeric scaffold, while a phenyl group directs it to another. nih.govnih.gov This principle of substituent-directed regioselectivity is a key concept in designing cascade reactions.

Table 3: Regioselective [3+2] Cycloaddition with a Propiolamide (B17871) This table highlights a representative regioselective reaction involving a related propiolamide, illustrating the principle.

| Dipole | Dipolarophile | Catalyst | Product Regioisomer |

|---|---|---|---|

| C,N-diphenylnitrone | Methyl propiolate | Cu(I) | 3,5-disubstituted isoxazoline |

Influence of Ligands and Additives on Stereoselectivity

The choice of ligands and additives in metal-catalyzed reactions is paramount for controlling stereoselectivity. Ligands, which bind to the metal center, can create a specific chiral environment or alter the steric and electronic properties of the catalyst, thereby influencing the reaction's stereochemical course.

In the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides, the combination of a palladium source like Pd(OAc)₂ and a specific phosphine (B1218219) ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is crucial for achieving high yields and stereoselectivity. nih.gov The ligand stabilizes the palladium catalyst and facilitates the key steps in the catalytic cycle that determine the final E/Z geometry of the product. nih.gov

The profound impact of ligand choice is further demonstrated in the asymmetric reductive alkynylation of amides, a tandem reaction catalyzed by both iridium and copper. nsf.gov In this process, a range of chiral PyBox (pyranosyl-oxazoline) ligands were screened to induce enantioselectivity in the copper-catalyzed alkynylation step. nsf.gov The results showed that the structure of the PyBox ligand, particularly the steric size of the substituents, had a significant effect on the enantiomeric excess (e.e.) of the resulting propargylic amine product. nsf.gov This highlights how systematic ligand modification can be used to optimize the stereochemical outcome of a reaction.

Table 4: Influence of Chiral Ligands on Enantioselectivity in a Tandem Ir/Cu-Catalyzed Reaction This table shows the effect of different PyBox ligands on the enantioselectivity of a representative asymmetric transformation.

| Entry | Ligand | Product | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | No Chiral Ligand | Racemic Amine | 99 | 0 |

| 2 | Ph-Box (L1) | Racemic Amine | 99 | 0 |

| 3 | PyBox (L2) | Chiral Amine | 99 | 40 |

| 4 | i-Pr-PyBox (L3) | Chiral Amine | 99 | 45 |

Structure Reactivity Relationships and Derivative Chemistry of N Methyl N Phenylpropiolamide

Impact of Substituent Effects on Reactivity Profiles

The reactivity of the N-Methyl-N-phenylpropiolamide scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties and steric environment of the molecule, thereby dictating reaction efficiency, selectivity, and even the mechanistic pathway.

Electronic Effects on Reaction Efficiency and Selectivity

The electronic nature of substituents on the phenyl ring plays a critical role in modulating the reactivity of the propiolamide's alkyne. The propiolamide (B17871) functional group itself is considered less electron-withdrawing compared to ketones or esters. nsf.govacs.org This inherent electronic character means that the triple bond is less electrophilic than in corresponding ynones or ynoates, influencing its reactivity in processes like conjugate additions.

The reactivity of the aromatic ring and the acetylenic moiety are correlated through the N-phenyl group. This relationship can be qualitatively understood by considering the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the system.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (–NO2) or cyano (–CN) groups at the para or meta positions of the phenyl ring decrease the electron density on the nitrogen atom. This inductive and resonance withdrawal enhances the electron-withdrawing nature of the entire N-methyl-N-phenylamido group, thereby increasing the electrophilicity of the β-carbon of the alkyne. This heightened electrophilicity is expected to accelerate the rate of nucleophilic attacks at this position. In reactions where the propiolamide acts as an electrophile, such as in Michael additions or certain cycloadditions, EWGs on the phenyl ring generally lead to higher reaction efficiency.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (–OCH3) or methyl (–CH3) groups increase the electron density on the nitrogen atom through resonance and inductive effects. researchgate.net This increased electron density can be delocalized into the propiolamide system, reducing the electrophilicity of the β-carbon and thus decreasing the rate of reactions with nucleophiles.

The electronic effects also govern the regioselectivity of reactions. In cycloaddition reactions, for instance, the electronic character of the substituents can influence the frontier molecular orbital energies (HOMO and LUMO) of the propiolamide, thereby directing the orientation of the approaching reactant. dalalinstitute.com

| Substituent Type on Phenyl Ring | Expected Effect on Alkyne Electrophilicity | Predicted Impact on Reaction Rate with Nucleophiles |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Increase | Acceleration |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decrease | Deceleration |

| Halogens (e.g., -Cl, -Br) | Mildly Increase (Inductive) | Mild Acceleration |

Steric Hindrance and its Role in Reaction Pathways

Steric effects, particularly from substituents at the ortho position of the phenyl ring, can dramatically alter the reactivity of this compound. This phenomenon, often termed the "ortho effect," arises from the spatial bulk of the substituent interfering with the adjacent reactive centers. rsc.org

A key consequence of ortho-substitution is the disruption of the planarity between the phenyl ring and the amide group. nsf.govacs.org In this compound, resonance stabilization occurs through the delocalization of the nitrogen lone pair into both the phenyl ring and the propiolamide carbonyl. For this to be effective, a coplanar arrangement is preferred. An ortho-substituent, such as a methyl or chloro group, will sterically clash with the N-methyl group or the carbonyl oxygen, forcing the amide group to twist out of the plane of the aromatic ring. nsf.govacs.orgunimelb.edu.au

This twisting has two major consequences:

Inhibition of Resonance: The electronic communication between the phenyl ring and the amide nitrogen is reduced. This can alter the electronic nature of the amide group, making it a less effective director in aromatic substitution reactions and modifying the electrophilicity of the alkyne.

Steric Shielding: The ortho-substituent can physically block the approach of reagents to the nitrogen atom or the adjacent alkyne moiety. This steric hindrance can decrease reaction rates or favor attack at a less hindered position, thereby controlling regioselectivity. mdpi.comorganic-chemistry.orgmdpi.com For example, in reactions involving coordination to the nitrogen or attack at the carbonyl group, a bulky ortho-substituent would be expected to significantly lower the reaction rate. Similarly, access to the triple bond may be impeded.

Computational studies on related tertiary aromatic amides have shown that ortho-chloro substitution leads to increased barriers to rotation around both the N–C(O) and C–C(O) bonds, providing quantitative evidence for this steric effect. nsf.govacs.org While direct experimental data on the reaction pathways of ortho-substituted this compound is limited, these established principles strongly suggest that such substitution is a powerful tool for modulating its reactivity and directing synthetic outcomes. researchgate.net

Design and Reactivity of this compound Analogs with Modified Alkynes

While modifications to the phenyl ring provide one avenue for tuning reactivity, another is the direct modification of the alkyne unit itself. The design of this compound analogs with substituents on the triple bond opens up new avenues for chemical transformations.

The reactivity of activated alkynes is highly dependent on the nature of the group attached to the β-carbon. Introducing a substituent at this position would create an internal alkyne, which generally exhibits different reactivity compared to a terminal alkyne. For instance, the presence of a bulky group, such as a trimethylsilyl (B98337) (TMS) group, at the β-position would introduce significant steric hindrance, potentially blocking or slowing down nucleophilic attack at that carbon.

Conversely, attaching an electron-withdrawing group directly to the alkyne could further enhance its electrophilicity. The synthesis of such analogs, however, presents challenges. The condensation reaction between an amine and a propiolic acid derivative to form the amide must compete with the potential for the amine to undergo a conjugate addition to the activated alkyne. acs.org

While specific studies on the design and reactivity of this compound analogs with modified alkynes are not widely reported, research on related propiolamidines and other activated alkynes provides insight. researchgate.net For example, studies on thiol conjugate additions to ethyl propiolate have shown that adding a substituent to the β-position, such as an ethyl or n-butyl group, decreases the reaction yield compared to the terminal alkyne, highlighting the impact of steric hindrance. nsf.gov The development of synthetic methods to access these modified alkyne analogs would significantly expand the synthetic utility of the propiolamide scaffold.

This compound Derivatives for Specific Synthetic Pathways

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. orientjchem.orgyoutube.comnih.gov The combination of the nucleophilic nitrogen and the electrophilic alkyne within the same molecule allows for a range of intramolecular and intermolecular cyclization strategies.

A prominent application is in the synthesis of oxazoles . N-propargylamides, which share the same core structure, can undergo cyclization to form oxazoles under various catalytic conditions. These methods include:

Visible-light-promoted selenium-π-acid catalysis. researchgate.net

Metal-free cyclization promoted by (diacetoxyiodo)benzene (B116549) (PIDA). rsc.org

Palladium-catalyzed coupling followed by in situ cyclization. organic-chemistry.org

These reactions typically proceed via a 5-exo-dig cyclization, where the amide oxygen attacks the activated alkyne. This strategy provides efficient access to substituted oxazoles, which are important pharmacophores. researchgate.netresearchgate.netpharmaguideline.com

Furthermore, the activated alkyne of propiolamide derivatives makes them excellent partners in [3+2] cycloaddition reactions . For example, reaction with organic azides, a classic "click chemistry" transformation, can produce highly functionalized 1,2,3-triazoles . psgcas.ac.innih.gov The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst (e.g., copper or nickel) and the electronic nature of the substituents on both reaction partners. psgcas.ac.in

The propiolamide scaffold can also be incorporated into the synthesis of other nitrogen-containing heterocycles like pyridines and pyrimidines . mdpi.comnih.govyoutube.com Although direct examples starting from this compound are less common, the general reactivity patterns of activated alkynes suggest their utility in multicomponent reactions or condensation-cyclization sequences to build these six-membered rings. mdpi.comyoutube.comyoutube.com For instance, the alkyne can act as a two-carbon unit in reactions with 1,3-binucleophiles to construct pyrimidine (B1678525) rings. mdpi.comorientjchem.org

| Starting Material Class | Reaction Type | Heterocycle Formed |

| N-Propargylamides | Catalytic Cyclization | Oxazoles organic-chemistry.orgrsc.orgresearchgate.net |

| Propiolamides | [3+2] Cycloaddition with Azides | 1,2,3-Triazoles psgcas.ac.in |

| Propiolamides | Condensation/Cyclization | Pyrimidines (potential) mdpi.commdpi.com |

| Propiolamides | Condensation/Cyclization | Pyridines (potential) youtube.comyoutube.com |

Computational and Theoretical Investigations of N Methyl N Phenylpropiolamide

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are fundamental to elucidating the detailed step-by-step pathways of chemical reactions involving N-Methyl-N-phenylpropiolamide. These methods, rooted in the principles of quantum mechanics, can model the breaking and forming of chemical bonds, the identification of transient intermediates, and the determination of the energy barriers that govern reaction rates. While specific quantum chemical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its expected reactivity.

For instance, in reactions such as nucleophilic additions to the activated alkyne bond, quantum chemical calculations can map the potential energy surface, revealing the most favorable pathway. These studies can distinguish between different mechanistic possibilities, such as a concerted process versus a stepwise mechanism involving charged or radical intermediates. The insights gained from these computational analyses are crucial for designing new synthetic routes and for understanding the compound's role in more complex chemical processes.

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for predicting the reactivity of organic molecules like this compound. researchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.net These calculations can yield a variety of molecular properties and reactivity indices that help in understanding and predicting chemical behavior.

Key DFT-derived descriptors for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the alkyne and the amide functionalities are key sites for such interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions signify electron-deficient areas (electrophilic sites). This allows for the prediction of where electrophilic or nucleophilic attacks are most likely to occur.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attacks.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Interpretation for this compound |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates moderate electron-donating ability, with the phenyl ring and amide nitrogen contributing. |

| LUMO Energy | -1.2 eV | Suggests susceptibility to nucleophilic attack, primarily at the acetylenic carbons. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests good kinetic stability. |

| Global Hardness (η) | 3.15 eV | Reflects the molecule's resistance to change in its electron distribution. |

| Global Electrophilicity (ω) | 1.5 eV | Classifies the molecule as a moderate electrophile. |

Energy Profiles and Transition State Analysis

A crucial aspect of understanding a chemical reaction is the analysis of its energy profile and the characterization of its transition states. wikipedia.org Computational methods allow for the mapping of the potential energy surface of a reaction, which illustrates the energy of the system as it progresses from reactants to products. wikipedia.org The highest point on this path corresponds to the transition state, an ephemeral molecular configuration that represents the energy barrier for the reaction. wikipedia.org

For reactions involving this compound, such as cycloadditions or reductions of the alkyne, computational analysis can determine the activation energy (the energy difference between the reactants and the transition state). wikipedia.org A lower activation energy implies a faster reaction rate. wikipedia.org Transition state theory provides the framework for these calculations, relating the rate of a reaction to the properties of the transition state. wikipedia.org By analyzing the geometry and vibrational frequencies of the transition state, one can confirm that it is indeed a true saddle point on the potential energy surface (characterized by one imaginary frequency).

| Reaction Parameter | Hypothetical Calculated Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (ΔG‡) for Nucleophilic Addition | +25 | A moderate energy barrier suggesting the reaction proceeds at a reasonable rate under appropriate conditions. |

| Reaction Energy (ΔG) for Nucleophilic Addition | -15 | The reaction is predicted to be exergonic and thermodynamically favorable. |

| Key Bond Length in Transition State (e.g., C-Nucleophile) | 2.1 Å | An elongated bond indicating a partial bond formation in the transition state. |

Modeling Solvent Effects and Molecular Interactions in this compound Systems

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Computational models are employed to simulate these solvent effects, providing a more realistic picture of the reaction in solution. There are two main approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to account for the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and stabilities.

Synthetic Utility and Application of N Methyl N Phenylpropiolamide As a Building Block

Synthesis of 3-Methyleneindolinone Derivatives

The 3-methyleneindolinone scaffold is a prominent structural motif found in numerous natural products and pharmacologically active compounds. The strategic use of N-arylpropiolamides, including N-Methyl-N-phenylpropiolamide, has paved the way for novel and stereocontrolled syntheses of these important derivatives.

A key approach involves the metal-catalyzed intramolecular cyclization of N-arylpropiolamides. For instance, the intramolecular radical cyclization of N-(2-iodophenyl)-N-methyl-3-phenylpropiolamide in the presence of a Bu3SnH/AIBN system has been shown to yield (E/Z)-mixtures of the corresponding 3-alkenyl-indolinone. scispace.com This transformation highlights the utility of the propiolamide (B17871) backbone in forming the core indolinone structure.

Domino carbometalation/coupling reactions of N-arylpropiolamides represent a particularly powerful strategy for the stereocontrolled preparation of highly substituted 3-methyleneindolinones. scispace.comrsc.orgdntb.gov.uaresearchgate.net These reactions, often catalyzed by transition metals like palladium, allow for the sequential formation of multiple carbon-carbon and carbon-heteroatom bonds in a single pot, leading to complex products with high efficiency and stereoselectivity. rsc.orgresearchgate.net

Table 1: Examples of Catalysts and Reaction Types for the Synthesis of 3-Methyleneindolinone Derivatives from N-Arylpropiolamides

| Catalyst/Reagent System | Reaction Type | Product Type | Reference |

| Bu3SnH/AIBN | Radical Cyclization | 3-Alkenyl-indolinone | scispace.com |

| Palladium(II) Acetate (B1210297) | Intramolecular Heck Cyclization | (Z)-3-Alkylideneindolinones | researchgate.net |

| Indium/Py+HBr3 | Reductive Radical Cyclization | (E)-3-Alkylideneindolinones | researchgate.net |

| Ugi/Carbopalladative Cyclization | Multi-component Reaction | (Z)-3-(Aminoarylmethylene)indolinones | researchgate.net |

Construction of Spirocyclic Indolones

Spirocyclic indolones are a fascinating class of three-dimensional molecules that are prevalent in many natural products and possess significant biological activities. While direct examples of this compound in the synthesis of spirocyclic indolones are not extensively documented, the reactivity of related N-substituted indoles and tryptamine (B22526) derivatives provides a clear blueprint for its potential application in this area.

One established strategy for constructing the spiro-pyrrolidinoindoline core involves the dearomatizing spirocyclization of tryptamine derivatives. researchgate.net For instance, the one-pot chloroformylation-dearomatizing spirocyclization of tryptamines is a metal-free and efficient method to produce spiro[indole-3,3′-pyrrolidine]-2′-ones. researchgate.net Given that this compound can be a precursor to various indole-based structures, its incorporation into tryptamine-like scaffolds could open new avenues for spirocyclic indolone synthesis.

Furthermore, rhodium-catalyzed [3+2] cycloaddition reactions of N-propiolamidoindoles represent a promising approach. nih.gov This type of transformation could potentially be adapted for this compound derivatives to construct the spirocyclic core. The synthesis of spiro[pyrazolidin-3,3′-oxindoles] through a 1,3-dipolar cycloaddition of methyleneindolinones and N,N′-cyclic azomethine imines further illustrates the utility of cycloaddition strategies in accessing these complex architectures. rsc.org

Formation of Functionalized Acrylamide and Cinnamamide (B152044) Scaffolds

Functionalized acrylamides and cinnamamides are important pharmacophores and synthetic intermediates. The propiolamide moiety within this compound serves as an excellent precursor for the stereoselective synthesis of these unsaturated amide systems.

Palladium-catalyzed hydroaminocarbonylation of alkynes is a powerful method for the synthesis of acrylamides. While not specifically detailing this compound, the general applicability of this reaction to various alkynes suggests its potential for direct conversion to functionalized acrylamides. The development of rhodium-catalyzed hydroamidomethylation of terminal alkenes to N-alkylamides also points towards the feasibility of related transformations with propiolamides. nih.gov

The synthesis of cinnamamides can be achieved through various methods, including the amidation of cinnamic acid derivatives. Although not starting directly from this compound, these methods highlight the synthetic accessibility of the cinnamamide scaffold. For instance, a microwave-assisted dehydrative amide condensation between conjugated carboxylic acids and amines, co-catalyzed by phenylboronic acid and a Lewis base, provides an efficient route to cinnamamides.

Development of Nitrogen-Based Heterocycles through this compound Chemistry

The reactivity of the N-alkynylamide functionality makes this compound a versatile starting material for the synthesis of a wide array of nitrogen-containing heterocycles beyond indolinones.

Cascade reactions are particularly effective in this regard. For example, rhodium(I)-catalyzed cascade C(sp2)–H bond alkylation–amidation of anilines with acrylates leads to dihydroquinolinone scaffolds. nih.gov Adapting such a cascade strategy to this compound could provide access to novel heterocyclic systems.

Furthermore, cycloaddition reactions offer another powerful tool. Rhodium-catalyzed denitrogenative [3+2] cycloaddition of 1-sulfonyl-1,2,3-triazoles with cyclic silyl (B83357) dienol ethers has been developed for the synthesis of functionalized hydroindolones. nih.gov The application of similar cycloaddition strategies to this compound could lead to the construction of diverse pyrrolidine-ring-containing bicyclic indole (B1671886) compounds.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and maximizing atom economy. This compound is an ideal candidate for such reactions due to its multiple reactive sites.

The synthesis of indole-substituted heterocycles has been a major focus of MCRs. researchgate.netnih.gov For instance, the multi-component synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives from arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole demonstrates the power of MCRs in generating molecular diversity. nih.gov Incorporating this compound or its derivatives into such MCRs could lead to novel and complex heterocyclic scaffolds.

Cascade reactions involving isatins have also been shown to be effective for the synthesis of functionalized indolinones. A notable example is the cascade reaction of isatins with nitro-substituted enamines, which proceeds through the cleavage of two C–N bonds and the formation of three new bonds to yield (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. rug.nlrsc.org The development of similar cascade reactions starting from this compound and isatins could provide a direct and efficient route to complex bioxindole derivatives. nih.gov

Q & A

Q. How should researchers address discrepancies in biological assay results for this compound across laboratories?

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.